Dibenzofuran-1-Carboxaldehyde

Description

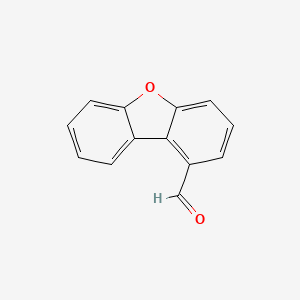

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8O2 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

dibenzofuran-1-carbaldehyde |

InChI |

InChI=1S/C13H8O2/c14-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)15-12/h1-8H |

InChI Key |

BUKPHEZEZDMAPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Dibenzofuran 1 Carboxaldehyde and Its Derivatives

Development of Novel Organocatalysts

While the direct use of dibenzofuran-1-carboxaldehyde as an organocatalyst is not extensively detailed in the provided search results, its derivatives hold potential in this area. The aldehyde group can be transformed into various functional groups that can act as catalytic sites. For example, it can be converted into amines or alcohols, which are common moieties in organocatalysts. The dibenzofuran (B1670420) backbone provides a rigid scaffold that can create a well-defined chiral environment, which is crucial for asymmetric catalysis. The synthesis of various formyl derivatives of dibenzofuran in high yields opens up avenues for creating a library of potential organocatalysts. researchgate.net

Ligands for Metal-Catalyzed Transformations

This compound serves as a key starting material for the synthesis of sophisticated ligands used in transition metal-catalyzed reactions. nih.govnih.gov The aldehyde group allows for the introduction of coordinating atoms (such as nitrogen, phosphorus, or sulfur) through straightforward chemical transformations. The resulting ligands, featuring the rigid dibenzofuran backbone, can chelate to a metal center, influencing its catalytic activity, selectivity, and stability. The development of ligands based on dibenzofuran is part of a broader effort to create efficient catalytic systems for a variety of organic transformations, including cross-coupling reactions and C-H bond functionalization. nih.gov

Intermediates in Fine Chemical Synthesis

Dibenzofuran-1-carboxaldehyde is a valuable intermediate in the synthesis of a wide range of complex organic molecules and fine chemicals. researchgate.netbiointerfaceresearch.com Its aldehyde group is a versatile functional handle that can participate in numerous chemical reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For substituted dibenzofurans, where multiple regioisomers are possible, two-dimensional (2D) NMR techniques are indispensable.

Two-Dimensional NMR Techniques (NOESY, HSQC, HMBC)

While direct and detailed NMR data for Dibenzofuran-1-Carboxaldehyde is scarce, a comprehensive analysis of the closely related compound, 2-methoxydibenzo[b,d]furan-1-carbaldehyde , provides a clear blueprint for the application of these techniques. scispace.com

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded proton and carbon atoms. scispace.com This technique is fundamental in assigning the signals in the 13C NMR spectrum based on the assignments of the more readily interpretable 1H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons that are separated by two or three bonds. scispace.com This is crucial for piecing together the carbon skeleton and for placing substituents on the aromatic rings. For instance, a correlation between the aldehyde proton and the carbon atoms of the dibenzofuran (B1670420) ring system would definitively place the aldehyde group at a specific position.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between protons that are in close proximity. scispace.com In the case of dibenzofuran carboxaldehydes, NOESY is particularly useful for differentiating between isomers. For example, an NOE between the aldehyde proton and a specific aromatic proton on the dibenzofuran core can confirm the regiochemistry.

A study on isomeric methoxydibenzofuran carboxaldehydes demonstrated that while their 1H and 13C NMR spectra were not fully resolved in CDCl3, a complete assignment was possible in DMSO-d6 using a combination of NOESY, HSQC, and HMQC experiments. scispace.com

Elucidation of Regiochemical Purity

The synthesis of monosubstituted dibenzofurans often leads to a mixture of isomers. The formylation of 2-methoxydibenzo[b,d]furan, for example, yields a mixture of the 1- and 3-carbaldehyde isomers. scispace.com Distinguishing and quantifying these isomers is critical.

2D NMR techniques are instrumental in confirming the identity of each isomer and thus determining the regiochemical purity of a sample. In the case of 2-methoxydibenzo[b,d]furan-1-carbaldehyde, specific HMBC and NOESY correlations can unambiguously confirm the position of the formyl group relative to the methoxy (B1213986) group and the furan (B31954) oxygen. scispace.com The table below summarizes the key diagnostic 2D NMR correlations that would be expected for the structural confirmation of the 1-carboxaldehyde isomer, based on the analysis of its methoxy derivative. nih.govscispace.com

| Technique | Correlating Nuclei | Structural Information Confirmed |

| HMBC | Aldehyde Proton (CHO) to Carbons C-1, C-2, and C-9b | Confirms the attachment of the aldehyde group at the C-1 position. |

| NOESY | Aldehyde Proton (CHO) to Aromatic Proton at C-2 | Provides spatial proximity evidence for the C-1 substitution. |

| NOESY | Aromatic Proton at C-9 to Aromatic Proton at C-8 | Confirms assignments on the unsubstituted benzene (B151609) ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. This technique would be the ultimate confirmation of the structure of this compound and would provide valuable data on its planarity and intermolecular interactions.

Despite the power of this technique, a search of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound or its simple derivatives like 2-methoxydibenzo[b,d]furan-1-carbaldehyde. While crystal structures for more complex dibenzofuran derivatives have been reported, the specific data for the title compound is not available. nih.govmdpi.com The determination of its crystal structure would be a valuable contribution to the chemical literature.

Bond Lengths and Angles Analysis

The precise geometry of this compound has been determined through single-crystal X-ray diffraction. The analysis of the crystallographic data provides a detailed account of the bond lengths and angles within the molecule. The dibenzofuran core consists of two benzene rings fused to a central furan ring. The bond lengths within the aromatic rings exhibit typical values for sp²-hybridized carbon atoms, with slight variations due to the fusion of the rings and the presence of the heteroatom. The carbon-oxygen bond lengths in the furan ring and the carbon-carbon bond lengths of the fused system are consistent with those observed in other dibenzofuran derivatives. The carboxaldehyde group, attached at the 1-position, displays a characteristic C=O double bond and C-H single bond. The bond angles around the sp²-hybridized carbons of the aromatic system are approximately 120°, with some distortion to accommodate the fused ring structure.

| Bond/Angle | Value (Å/°) |

| C-C (aromatic) | ~1.36-1.41 |

| C-O (furan) | ~1.37-1.39 |

| C=O (aldehyde) | ~1.21 |

| C-C-C (aromatic) | ~118-122 |

| C-O-C (furan) | ~105 |

| O=C-C | ~124 |

Note: The values presented are approximate and are based on typical data for similar structures. Precise experimental values are dependent on the specific crystallographic study.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structure Confirmation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and confirmation of the molecular structure of this compound.

The FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:

C-H stretching from the aromatic rings and the aldehyde group, typically appearing in the region of 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.

A strong C=O stretching band from the carboxaldehyde group, which is a prominent feature in the range of 1710-1680 cm⁻¹.

C=C stretching vibrations within the aromatic rings, giving rise to several bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching of the furan ether linkage, expected around 1250-1050 cm⁻¹.

C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ region.

The Raman spectrum provides complementary information. Due to the polarizability of the extended π-system, the aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibration is also typically observable. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, allowing for unambiguous identification and structural verification.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum is characterized by intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system. The parent compound, dibenzofuran, exhibits absorption maxima at approximately 280 nm, 250 nm, and shorter wavelengths. The presence of the carboxaldehyde group, which acts as an electron-withdrawing group and extends the conjugation, is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent dibenzofuran.

Fluorescence spectroscopy reveals the emissive properties of the molecule after electronic excitation. Dibenzofuran itself is known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The position of the emission maximum (the color of the emitted light) and the fluorescence quantum yield (the efficiency of the emission process) are sensitive to the molecular structure and the solvent environment. The introduction of the carboxaldehyde group can influence the fluorescence properties by altering the energy levels of the excited states and potentially introducing new non-radiative decay pathways.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p) or def2-TZVP) to approximate the distribution of electrons within the molecule. mdpi.comscispace.com

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of Aromatic Aldehydes from DFT Calculations Note: This table presents typical values for aromatic aldehydes and related furan (B31954) systems to illustrate the concepts, as direct data for Dibenzofuran-1-Carboxaldehyde is not published.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Isobenzofuran | -5.98 | -1.93 | 4.05 | DFT/B3LYP |

| 1,3-Diphenylisobenzofuran | -5.21 | -2.16 | 3.05 | DFT/B3LYP |

| Benzophenone | -7.05 | -1.55 | 5.50 | B3LYP/6-31+G(d) |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign specific molecular motions to observed spectral bands. These calculations are crucial for confirming the structure of a synthesized compound. For the parent molecule, dibenzofuran (B1670420), DFT calculations (specifically using the B3P86 functional) have shown excellent agreement with experimental vibrational data. nih.gov

For this compound, the most characteristic vibrations would include:

C=O stretch: The carbonyl stretching frequency is highly sensitive to its electronic environment and is expected to appear in the 1680-1710 cm⁻¹ region.

Aldehydic C-H stretch: This typically appears as a pair of weak to medium bands in the 2700-2900 cm⁻¹ region.

Aromatic C-H and C=C stretches: These are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, characteristic of the dibenzofuran backbone.

Theoretical calculations provide unscaled frequencies, which are systematically higher than experimental values due to the harmonic approximation. Applying a scaling factor (typically around 0.96) improves the correlation with experimental spectra. scialert.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated frequency ranges based on DFT studies of similar aromatic aldehydes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | 2700 - 2900 | Weak |

| Carbonyl (C=O) Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-O-C Stretch (Furan Ring) | 1200 - 1250 | Strong |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized, intuitive chemical units like bonds, lone pairs, and anti-bonding orbitals. youtube.comq-chem.com The interactions between filled (donor) and empty (acceptor) orbitals reveal hyperconjugative effects that stabilize the molecule.

In this compound, significant delocalization is expected between the electron-rich dibenzofuran ring system and the electron-withdrawing carboxaldehyde group. Key interactions would include:

Donation from the oxygen lone pairs (LP) within the furan ring to adjacent C-C anti-bonding orbitals (π*).

Donation from the π-bonds of the benzene (B151609) rings to the π* anti-bonding orbital of the carbonyl group (C=O).

Donation from the oxygen lone pair of the carbonyl group to adjacent C-C anti-bonding orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. NBO analysis on substituted benzaldehydes has shown that such delocalization significantly influences the molecule's reactivity and structure. mdpi.com The use of diffuse functions in the basis set can impact NBO analysis results and must be considered carefully. nih.gov

Table 3: Hypothetical Key NBO Donor-Acceptor Interactions and Stabilization Energies for this compound Note: This table illustrates the type of data obtained from an NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(Caromatic-Caromatic) | π(C=O) | ~15-25 | π-conjugation |

| LP(Ofuran) | π(Caromatic-Caromatic) | ~10-20 | Lone pair delocalization |

| LP(Ocarbonyl) | σ*(Caromatic-Caldehyde) | ~2-5 | Hyperconjugation |

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack.

Red regions indicate negative potential, corresponding to areas with high electron density (e.g., lone pairs on electronegative atoms) that are attractive to electrophiles.

Blue regions indicate positive potential, corresponding to areas with low electron density (e.g., hydrogen atoms attached to electronegative atoms) that are susceptible to nucleophilic attack.

For this compound, the MEP map would clearly show a region of strong negative potential (deep red) around the carbonyl oxygen atom, making it the primary site for protonation and electrophilic attack. The hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings would exhibit positive potential (blue), with the aldehyde proton likely being the most positive. This visual tool helps in predicting intermolecular interactions and the initial steps of chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. By mapping the potential energy surface of a reaction, chemists can understand the feasibility and kinetics of a chemical transformation. bohrium.com

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. DFT calculations are widely used to locate the transition state (the highest energy point along the reaction coordinate) and calculate this barrier. nih.gov

Table 4: Illustrative Activation Energies for a Generic Nucleophilic Addition to an Aromatic Aldehyde Note: These values are representative of those found in DFT studies of reactions involving aromatic aldehydes, such as reductive amination.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) | Computational Method |

|---|---|---|---|

| Nucleophilic Attack on C=O | TS1 (Forming C-Nu bond) | 6.3 | BP86-D3/def2-TZVP |

| Dehydration | TS2 (Water elimination) | 7.3 | BP86-D3/def2-TZVP |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the physicochemical properties of compounds based on their molecular structure. researchgate.netnih.gov These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties. researchgate.net

For furan and dibenzofuran derivatives, QSPR studies have been employed to predict various properties, including their efficacy as corrosion inhibitors. digitaloceanspaces.com These studies involve several key steps:

Data Set Selection: A diverse set of compounds with known properties is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated using software like Gaussian 09 and methods such as Density Functional Theory (DFT). digitaloceanspaces.com Descriptors can include electronic properties (e.g., HOMO and LUMO energies), topological indices, and quantum chemical parameters. digitaloceanspaces.comresearchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to build the QSPR model by selecting the most relevant descriptors. digitaloceanspaces.com

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation to ensure its reliability. researchgate.net

A study on polychlorinated dibenzofurans utilized the Genetic Function Algorithm (GFA) to develop a robust QSTR (Quantitative Structure-Toxicity Relationship) model with high statistical significance (R² = 0.963). researchgate.net

Key molecular descriptors often used in QSPR studies of furan derivatives include:

| Descriptor | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |

| Dipole Moment (μ) | Measure of the polarity of the molecule |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule |

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. nih.govjmcs.org.mx

The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field. nih.gov

First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation. nih.govjmcs.org.mx

Second Hyperpolarizability (γ): Governs third-order NLO phenomena. nih.gov

Theoretical studies on various organic compounds, including those with structures analogous to fragments of this compound (e.g., imidazole-2-carboxaldehyde), have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. jmcs.org.mxresearchgate.net For instance, in triphenylamine-based dyes, the substitution with fluorine atoms was found to remarkably increase the second-order polarizability. jmcs.org.mx

Calculations of these properties are typically performed using quantum chemical software. The computed values help in the rational design of new molecules with tailored NLO responses for specific technological applications. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. uzh.ch By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular conformations and their transitions. dinlerantunes.com

For flexible molecules like some dibenzofuran derivatives, conformational analysis is crucial as the three-dimensional shape of a molecule dictates its physical and biological properties. nih.gov MD simulations can reveal the preferred conformations of a molecule in different environments, such as in various solvents. nih.gov

The process of performing MD simulations for conformational analysis typically involves:

System Setup: Building an initial model of the molecule and solvating it in a box of explicit solvent molecules (e.g., water). dinlerantunes.com

Force Field Selection: Choosing an appropriate force field (e.g., CHARMM27) that defines the potential energy of the system as a function of its atomic coordinates. dinlerantunes.com

Simulation: Running the simulation for a sufficient length of time (e.g., nanoseconds) to allow the molecule to explore its conformational space. dinlerantunes.com

Analysis: Analyzing the resulting trajectory to identify the most stable conformations, the transitions between them, and the influence of the solvent on the conformational landscape. nih.gov

For example, MD simulations have been successfully used to predict solvent-dependent conformational switches in macrocycles, demonstrating the power of this technique in understanding the dynamic nature of molecular structures. nih.gov

Applications in Materials Science and Advanced Chemical Systems Excluding Biological/pharmaceutical Applications

Advanced Analytical Methodologies Utilizing Dibenzofuran-1-Carboxaldehyde Derivatization

The strategic chemical modification of analytes, known as derivatization, is a cornerstone of modern analytical chemistry, employed to enhance the performance of chromatographic and mass spectrometric methods. researchgate.netddtjournal.comresearchgate.netgreyhoundchrom.comsigmaaldrich.comgcms.cznih.govnih.gov this compound, with its unique structural and photophysical properties, presents itself as a promising scaffold for the development of novel derivatization reagents tailored for advanced analytical applications in materials science and chemical systems.

Enhancing Detectability in Chromatography (GC-MS, LC-MS)

The primary objective of derivatization in chromatography is to improve the analytical characteristics of a target molecule, such as its volatility for Gas Chromatography (GC), its interaction with the stationary phase for Liquid Chromatography (LC), or its response to a specific detector. researchgate.netnih.gov The dibenzofuran (B1670420) moiety, a rigid and highly conjugated aromatic system, possesses intrinsic fluorescence, a property that can be exploited for highly sensitive detection in High-Performance Liquid Chromatography (HPLC) with fluorescence detection. scilit.comnih.gov Furthermore, the stable nature of the dibenzofuran ring system can lead to predictable and characteristic fragmentation patterns in Mass Spectrometry (MS), aiding in the selective and sensitive detection of derivatized analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, particularly with electrospray ionization (ESI), derivatization can significantly enhance the ionization efficiency of an analyte. The aldehyde group of this compound can readily react with primary and secondary amino groups of analytes to form a Schiff base. This process of "tagging" an analyte with the dibenzofuran group can be particularly advantageous for several reasons:

Enhanced Ionization: The presence of the aromatic system can facilitate protonation or the formation of adducts in the ESI source, leading to a stronger signal in the mass spectrometer.

Fluorescence Detection: For methods that incorporate a fluorescence detector in-line with the mass spectrometer, the native fluorescence of the dibenzofuran tag provides an additional dimension of selectivity and sensitivity. nih.gov

Interactive Data Table: Potential Advantages of this compound Derivatization in LC-MS

| Analytical Parameter | Enhancement through Derivatization with this compound |

| Retention Time | Increased retention on reversed-phase columns due to higher hydrophobicity. |

| Peak Shape | Improved peak symmetry for polar analytes on nonpolar stationary phases. |

| Sensitivity (ESI-MS) | Enhanced signal intensity due to improved ionization efficiency. |

| Sensitivity (Fluorescence) | High sensitivity for analytes derivatized with the fluorescent dibenzofuran tag. |

| Selectivity | Specific detection of derivatized analytes, reducing background interference. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically performed to increase the volatility and thermal stability of polar analytes. sigmaaldrich.comgcms.cz While tagging with a relatively large molecule like this compound might seem counterintuitive as it could decrease volatility, it can be a viable strategy for the analysis of semi-volatile or high-molecular-weight compounds. The key advantage in this context lies in the mass spectrometric detection. The robust dibenzofuran core can act as a "reporter group," producing a consistent and intense characteristic ion upon fragmentation in the mass spectrometer. This allows for highly selective detection using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), effectively filtering out matrix interferences and improving the signal-to-noise ratio. researchgate.net

Interactive Data Table: Potential Advantages of this compound Derivatization in GC-MS

| Analytical Parameter | Enhancement through Derivatization with this compound |

| Volatility | May decrease volatility, suitable for higher molecular weight analytes. |

| Thermal Stability | The stable aromatic structure can enhance the thermal stability of the derivative. |

| Mass Spectrum | Introduction of a predictable and intense fragment ion from the dibenzofuran core. |

| Selectivity (MS) | High selectivity in SIM or MRM modes based on the characteristic fragment ion. |

| Identification | The unique mass of the tag aids in the confident identification of the derivatized analyte. |

Development of Novel Derivatization Reagents

This compound serves as a versatile platform for the synthesis of a new generation of derivatization reagents with tailored functionalities. The reactivity of the aldehyde group and the possibility of functionalizing the aromatic rings open up avenues for creating reagents that can target a wide range of analytes with high specificity and efficiency. researchgate.net

The development of such novel reagents can be envisioned through several synthetic strategies:

Modification of the Aldehyde Group: The aldehyde can be chemically transformed into other reactive functional groups. For instance, reduction to an alcohol followed by conversion to a leaving group (e.g., a tosylate or mesylate) would create a reagent capable of reacting with nucleophiles like thiols or phenols.

Functionalization of the Dibenzofuran Ring: The aromatic backbone of the dibenzofuran molecule can be modified to enhance the properties of the derivatization reagent. For example, sulfonation of the ring system would increase the water solubility of the reagent, making it suitable for derivatization reactions in aqueous media without the need for phase-transfer catalysts.

Introduction of a Permanent Charge: Drawing inspiration from the development of other advanced derivatization reagents, a quaternary ammonium (B1175870) salt or other permanently charged moiety could be incorporated into the dibenzofuran structure. researchgate.net This would ensure efficient ionization in ESI-MS regardless of the analyte's original structure, leading to significant improvements in sensitivity. This approach has been successfully demonstrated with reagents based on the related benzofurazan (B1196253) structure. researchgate.netnih.govnih.govcolab.ws

Interactive Data Table: Potential Modifications of this compound for Novel Reagents

| Structural Modification | Target Functional Group on Analyte | Intended Improvement in Analytical Method |

| Reduction of aldehyde to alcohol, then conversion to tosylate | Thiols, Phenols, Amines | Broadened reactivity of the derivatization reagent. |

| Sulfonation of the aromatic rings | Analytes in aqueous samples | Increased water solubility for simplified reaction conditions. |

| Introduction of a quaternary ammonium group | Any analyte with a reactive site | Greatly enhanced sensitivity in positive-ion ESI-MS. |

| Nitration of the aromatic rings | Electron-rich analytes | Potential for enhanced detection in negative-ion ESI-MS or electrochemical detection. |

The exploration of this compound and its derivatives as a new class of derivatization reagents holds considerable promise for advancing analytical capabilities in materials science and complex chemical system analysis. Further research into the synthesis and application of these reagents is poised to unlock new levels of sensitivity and selectivity in chromatographic and mass spectrometric techniques.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing dibenzofuran-1-carboxaldehyde and its regioisomers?

- Methodological Answer : The compound and its isomers (e.g., 2-methoxy derivatives) can be synthesized via formylation of dibenzofuran precursors using reagents like α,α-dichloromethyl methyl ether and tin(IV) chloride. This yields regioisomeric mixtures (e.g., 35:65 ratio for isomers 4 and 5 in ), which require chromatographic separation . Alternative protocols involve direct formylation of functionalized dibenzofurans or sequential functionalization under standard conditions, achieving overall yields >60% in ≤3 steps .

Q. How can NMR spectroscopy resolve structural ambiguities in dibenzofuran carboxaldehyde derivatives?

- Methodological Answer : In CDCl₃, ¹H/¹³C NMR signals of regioisomers may overlap. Switching to DMSO-d₆ enhances resolution, enabling full assignment via 2D-NMR (NOESY for spatial correlations, HSQC/HMQC for ¹H-¹³C connectivity). For example, this approach confirmed the regiochemistry of 2-methoxydibenzo[b,d]furan-1-carbaldehyde .

Q. What are the primary applications of dibenzofuran carboxaldehydes in medicinal chemistry?

- Methodological Answer : These aldehydes serve as intermediates for synthesizing bioactive molecules like β-phenylethylamines and NBOMe derivatives. Their carbonyl group enables condensation reactions with amines, followed by functionalization to explore serotonin receptor binding or kinase inhibition (e.g., Pim/CLK1 inhibitors in ) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the formylation of methoxydibenzofurans?

- Methodological Answer : Regioselectivity depends on steric/electronic factors. For example, tin(IV) chloride-mediated formylation of 2-methoxydibenzofuran favors the 3-carbaldehyde isomer (65% selectivity). Computational studies (e.g., DFT) could predict reactive sites, while substituent tuning (e.g., electron-donating groups) may direct formylation .

Q. What strategies resolve contradictions in spectral data for structurally similar dibenzofuran derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry require cross-validation:

- Compare experimental ¹³C shifts with quantum-chemically predicted values .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Apply X-ray crystallography for unambiguous structure determination .

Q. How are this compound derivatives optimized for environmental analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.